molecular formula C26H25N5O4 B11265451 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11265451
M. Wt: 471.5 g/mol
InChI Key: MEKFKXBKSXJNLZ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 4-butoxyphenyl group at position 2 and a 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group at position 4. The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, while the 2-methoxy substituent on the phenyl ring may influence steric and electronic interactions .

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

MEKFKXBKSXJNLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the following steps:

  • Synthesis of the Pyrazolo[1,5-a]pyrazinone Core:
    • Start with a suitable precursor, such as 4-butoxyaniline.
    • React it with an appropriate reagent (e.g., acetic anhydride) to form the pyrazolo[1,5-a]pyrazinone core.
  • Introduction of the Oxadiazole Ring:
    • Synthesize the oxadiazole ring by reacting 2-methoxybenzohydrazide with a suitable carboxylic acid derivative (e.g., acetic acid).
    • Combine the pyrazolo[1,5-a]pyrazinone core and the oxadiazole ring using a coupling agent (e.g., DCC or EDC) to form the final compound.
  • Industrial Production Methods:
    • Large-scale production typically involves optimized reaction conditions, efficient purification methods, and quality control to ensure high yields and purity.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.

    Substitution Reactions: The butoxyphenyl group can be substituted under appropriate conditions.

    Common Reagents: Reagents like sodium hydride, Grignard reagents, and various acids/bases are used in its synthesis.

    Major Products: The desired compound itself is the major product.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives. The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .

CompoundBacterial StrainInhibition (%)
2-(4-butoxyphenyl)-...M. tuberculosis87%
Reference Drug (Rifampicin)M. tuberculosis98%

This data indicates that while the compound is less effective than established antibiotics, it holds promise as a lead compound for further modifications aimed at enhancing its efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Research indicates that pyrazolo derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cell LineCompoundIC50 (μM)
MCF-72-(4-butoxyphenyl)-...27.3
HCT-116Related Compound6.2

These findings suggest that the compound exhibits significant cytotoxicity against cancer cells, supporting its potential as an anticancer agent.

Study 1: Antituberculosis Activity

In a comprehensive study on the antituberculosis activity of pyrazolo derivatives, researchers synthesized several compounds and evaluated their efficacy against M. tuberculosis . The compound in focus was found to be less effective than rifampicin but showed promise as a lead compound for further modifications.

Study 2: Cytotoxicity Against Cancer Cells

Another study investigated the cytotoxic effects of various pyrazolo compounds on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 cells, supporting its potential as an anticancer agent.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Moieties: Replacement of oxazole (e.g., in ) with 1,2,4-oxadiazole (target compound, ) may enhance metabolic stability and target selectivity due to the oxadiazole’s stronger dipole moment and hydrogen-bonding capacity .

Substituent Effects :

  • The 4-butoxyphenyl group at position 2 provides increased lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy), which could improve membrane permeability but may reduce solubility .
  • Chlorine substitution (as in ) enhances electrophilicity and may improve cytotoxicity, whereas methoxy groups favor metabolic stability .

Biological Activity

The compound 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a derivative belonging to the pyrazolo[1,5-a]pyrazin family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyrazin derivatives with substituted aryl groups. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction are employed to confirm the structural integrity of the synthesized compounds.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Microwave-assisted synthesisEthyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate + amineVariable
2HeatingPyrazolo[1,5-a]pyrazin derivatives + aryl isothiocyanatesVariable

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin, including the compound , exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer), H322 (lung cancer), and H1299 (lung cancer) cells.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells:

  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce a G1-phase arrest in A549 cells, leading to inhibited proliferation .
  • Induction of Apoptosis : The same compounds can trigger apoptotic pathways in H1299 and H322 cells .

Structure-Activity Relationship (SAR)

The effectiveness of pyrazolo[1,5-a]pyrazin derivatives is often influenced by their substituents. For example:

  • Compounds with halogenated phenyl groups demonstrate enhanced inhibitory effects on cancer cell proliferation compared to those without such substitutions .

Table 2: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
3oA5496.2Induces autophagy
3e-hH322VariableG1-phase arrest
3e-hH1299VariableInduces apoptosis

Study 1: Anticancer Activity Evaluation

In a study conducted on various pyrazolo[1,5-a]pyrazin derivatives, it was found that compounds with specific substitutions showed promising results against A549 lung cancer cells. The most effective compound was noted for its ability to modulate autophagy pathways .

Study 2: Comparative Analysis

Another study compared the efficacy of multiple derivatives against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard treatments like cisplatin .

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